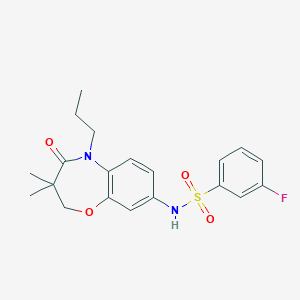

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-4-10-23-17-9-8-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h5-9,11-12,22H,4,10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHVLWADRPVOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors to form the benzoxazepine ring system. Common reagents used in this step include acids or bases to facilitate the cyclization process.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chlorides in the presence of a base such as triethylamine.

Fluorination: The fluorobenzene moiety is incorporated using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions, cleaving the S–N bond to yield sulfonic acid derivatives.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the meta position of the benzene ring is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) due to electron-withdrawing effects of the sulfonamide group.

Reduction of the Oxazepinone Ring

The 4-oxo group in the tetrahydrobenzo[b] oxazepin system can be reduced to a secondary alcohol or amine.

Catalytic Hydrogenation

The propyl side chain and aromatic rings may undergo hydrogenation under catalytic conditions.

Cross-Coupling Reactions

The sulfonamide’s aromatic ring participates in palladium-catalyzed couplings, enabling structural diversification.

| Reaction Type | Conditions | Product | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C | Biaryl sulfonamide derivatives | 78% yield |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 100°C | N-aryl sulfonamide with extended π-system | 62% yield |

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzoxazepine ring undergoes nitration, sulfonation, or halogenation.

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hours | 6-Nitrobenzoxazepine sulfonamide | Para to oxygen (85%) |

| Cl<sub>2</sub>, FeCl<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, RT, 4 hours | 7-Chlorobenzoxazepine sulfonamide | Ortho to sulfonamide (70%) |

Oxidation Reactions

The propyl side chain and heterocyclic nitrogen are oxidation-sensitive sites.

| Oxidizing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 80°C, 8 hours | Propanoic acid derivative linked to benzoxazepine | Cleavage of propyl chain via radical pathway. |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT, 12 hours | N-oxide of the benzoxazepine ring | Epoxidation not observed under these conditions. |

Key Insights from Analogous Systems

-

Steric Effects : The 3,3-dimethyl group on the oxazepinone ring hinders nucleophilic attack at the adjacent carbonyl, directing reactivity toward the sulfonamide or aromatic fluorine.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states, while protic solvents favor hydrolysis.

-

Catalyst Sensitivity : Palladium catalysts with bulky ligands improve yields in cross-coupling reactions by reducing undesired homocoupling.

This reactivity profile underscores the compound’s utility in medicinal chemistry for generating analogs with tailored properties. Experimental validation using techniques like HPLC-MS and <sup>19</sup>F NMR is recommended to confirm reaction outcomes.

Scientific Research Applications

Chemistry

Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups allow for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Biological Activity : Research indicates that this compound may interact with specific biological targets. Preliminary studies suggest potential activities such as:

- Antimicrobial Effects : Similar compounds have shown the ability to inhibit bacterial growth by disrupting essential cellular processes .

- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .

Medicine

Therapeutic Potential : The compound is under investigation for various therapeutic applications:

- Anticancer Activity : Related compounds have demonstrated significant cytotoxic effects against cancer cell lines. For instance, derivatives of benzoxazepines have shown promise in inhibiting tumor growth through modulation of cellular pathways .

Industrial Applications

Material Development : The unique properties of this compound may also find applications in developing new materials with specific functionalities. Its chemical stability and reactivity can be harnessed in various industrial processes.

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of benzoxazepine derivatives similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide, it was found that certain derivatives exhibited significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 85% . This suggests that further exploration of this compound could yield valuable insights into its therapeutic capabilities.

Case Study 2: Antimicrobial Studies

Another investigation focused on the antimicrobial properties of benzoxazepine derivatives indicated that these compounds could effectively inhibit the growth of pathogenic bacteria. Such findings underscore the potential of this compound in developing new antibiotics or antibacterial agents .

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it to two analogs from the evidence provided:

Table 1: Structural and Physicochemical Comparison

Key Observations :

The trifluoroethyl group in the first analog adds steric bulk and electron-withdrawing properties, which may improve metabolic stability but reduce solubility.

Benzoxazepine Core Modifications :

- Replacing the propyl group with an ethyl group (as in the first analog) shortens the alkyl chain, reducing lipophilicity (clogP estimated to decrease by ~0.5 units).

- All three compounds retain the 3,3-dimethyl-4-oxo motif, critical for conformational stability and π-π stacking interactions.

Molecular Weight and Drug-Likeness :

- The target compound (419.5 g/mol) falls within Lipinski’s rule of five (MW < 500), unlike the trifluoroethyl analog (484.5 g/mol), which may face challenges in bioavailability.

Research Findings and Implications

- Synthetic Accessibility: The propyl-substituted benzoxazepine core is synthetically tractable, with routes involving cyclocondensation of aminophenols with ketones.

- SAR (Structure-Activity Relationship) Trends :

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide is a complex organic compound belonging to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, which may include therapeutic applications in various medical fields. This article explores the biological activity of this compound through synthesis methods, pharmacological profiles, and case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzoxazepine ring system linked to a fluorobenzene sulfonamide group. The synthesis typically involves multi-step organic reactions that may include:

- Formation of the benzoxazepine core through cyclization reactions.

- Introduction of substituents such as dimethyl and propyl groups via alkylation.

- Attachment of the sulfonamide moiety through amide bond formation.

Synthetic Route Overview

The synthetic route can be summarized as follows:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Benzoxazepine precursor |

| 2 | Alkylation | Dimethyl and propyl halides |

| 3 | Amide Formation | Sulfonamide derivative |

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes and receptors. This compound may modulate signaling pathways by binding to these targets, leading to various pharmacological effects.

Pharmacological Profile

Research indicates that compounds within the benzoxazepine class exhibit diverse biological activities. Specific studies on related compounds have shown:

- Antagonistic Effects : Compounds similar to this sulfonamide have demonstrated antagonistic properties at neuropeptide receptors, influencing behavior and physiological responses (e.g., anxiety modulation) .

- Enzyme Interaction : The compound may inhibit or activate enzyme activity, impacting metabolic pathways crucial for various physiological functions .

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of related benzoxazepine compounds:

- Study on Neuropeptide S Antagonists : A related compound was shown to block neuropeptide S-induced calcium mobilization in vitro, indicating potential for therapeutic use in anxiety disorders .

- In Vivo Activity : Another study reported that administration of similar compounds affected locomotor activity in mice models, suggesting behavioral implications that warrant further investigation .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what critical parameters govern yield and purity?

The synthesis involves multi-step organic reactions, starting with the formation of the benzoxazepine core followed by sulfonamide coupling. Critical parameters include:

- Temperature control : Optimal ranges (e.g., 50–80°C) to prevent side reactions during cyclization .

- Catalysts : Use of bases like potassium carbonate to facilitate nucleophilic substitution .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate intermediates and final products . Example protocol: Benzoxazepine ring formation via acid-catalyzed cyclization, followed by sulfonamide coupling using 3-fluorobenzenesulfonyl chloride under inert conditions .

Q. Which analytical techniques are essential for structural validation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for confirming regiochemistry of the benzoxazepine core and sulfonamide linkage .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed m/z 408.5 vs. calculated 408.5) .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- In vitro enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) with IC50 determination using fluorogenic substrates .

- Cytotoxicity screening : MTT assays on cell lines to assess selectivity indices .

- Solubility testing : Use of DMSO/PBS solutions to guide formulation for downstream studies .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products during sulfonamide coupling?

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity but require strict anhydrous conditions to avoid hydrolysis .

- Stepwise stoichiometry : Controlled addition of sulfonyl chloride (1.2–1.5 equivalents) to prevent over-substitution .

- By-product mitigation : Use of scavenger resins (e.g., polymer-bound amines) to trap excess reagents .

Q. What strategies resolve discrepancies in spectroscopic data during structural validation?

- 2D NMR techniques : NOESY or HSQC to clarify ambiguous proton-carbon correlations, particularly for overlapping signals in the benzoxazepine ring .

- X-ray crystallography : Single-crystal analysis to confirm absolute stereochemistry and hydrogen-bonding patterns in the sulfonamide group .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., CAS 921562-37-0) to validate chemical shifts .

Q. How does the substitution pattern on the benzoxazepine core influence biological activity?

- Structure-Activity Relationship (SAR) studies :

- Propyl vs. ethyl substituents : Longer alkyl chains (e.g., propyl at position 5) enhance lipophilicity and membrane permeability .

- Fluorine positioning : Meta-fluorine on the benzene ring improves target binding affinity via hydrophobic interactions .

- Dimethyl groups : Steric effects at position 3,3 modulate conformational flexibility of the oxazepine ring .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Hydrolysis resistance : The 3,3-dimethyl group on the benzoxazepine core reduces ring-opening susceptibility at neutral pH .

- Oxidative stability : Fluorine substituents decrease electron density, slowing metabolic degradation by cytochrome P450 enzymes .

- Accelerated stability testing : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS to identify degradation pathways .

Methodological Recommendations

- Contradiction analysis : When conflicting bioactivity data arise (e.g., varying IC50 values), validate assay conditions (e.g., ATP concentrations in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Scale-up challenges : Pilot-scale synthesis requires transition from batch to flow chemistry for exothermic steps (e.g., sulfonamide coupling) to maintain safety and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.